Cas no 151157-56-1 (1-2-(methylsulfanyl)phenylcyclobutane-1-carboxylic acid)

1-2-(methylsulfanyl)phenylcyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-2-(methylsulfanyl)phenylcyclobutane-1-carboxylic acid
- Cyclobutanecarboxylic acid, 1-[2-(methylthio)phenyl]-
- 1-[2-(methylsulfanyl)phenyl]cyclobutane-1-carboxylic acid
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- インチ: 1S/C12H14O2S/c1-15-10-6-3-2-5-9(10)12(11(13)14)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)
- InChIKey: GAOPRYSAZAKGGF-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CC=C2SC)(C(O)=O)CCC1
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- ふってん: 380.6±35.0 °C(Predicted)
- 酸性度係数(pKa): 4.24±0.20(Predicted)
1-2-(methylsulfanyl)phenylcyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1839644-5.0g |
1-[2-(methylsulfanyl)phenyl]cyclobutane-1-carboxylic acid |
151157-56-1 | 5g |
$2981.0 | 2023-06-01 | ||
Enamine | EN300-1839644-1.0g |
1-[2-(methylsulfanyl)phenyl]cyclobutane-1-carboxylic acid |
151157-56-1 | 1g |
$1029.0 | 2023-06-01 | ||
Enamine | EN300-1839644-10.0g |
1-[2-(methylsulfanyl)phenyl]cyclobutane-1-carboxylic acid |
151157-56-1 | 10g |
$4421.0 | 2023-06-01 | ||
Enamine | EN300-1839644-0.5g |
1-[2-(methylsulfanyl)phenyl]cyclobutane-1-carboxylic acid |
151157-56-1 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1839644-0.1g |
1-[2-(methylsulfanyl)phenyl]cyclobutane-1-carboxylic acid |
151157-56-1 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1839644-5g |
1-[2-(methylsulfanyl)phenyl]cyclobutane-1-carboxylic acid |
151157-56-1 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1839644-0.05g |
1-[2-(methylsulfanyl)phenyl]cyclobutane-1-carboxylic acid |
151157-56-1 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1839644-1g |
1-[2-(methylsulfanyl)phenyl]cyclobutane-1-carboxylic acid |
151157-56-1 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1839644-0.25g |
1-[2-(methylsulfanyl)phenyl]cyclobutane-1-carboxylic acid |
151157-56-1 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1839644-2.5g |
1-[2-(methylsulfanyl)phenyl]cyclobutane-1-carboxylic acid |
151157-56-1 | 2.5g |
$1931.0 | 2023-09-19 |
1-2-(methylsulfanyl)phenylcyclobutane-1-carboxylic acid 関連文献
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
1-2-(methylsulfanyl)phenylcyclobutane-1-carboxylic acidに関する追加情報
Introduction to 1-2-(methylsulfanyl)phenylcyclobutane-1-carboxylic acid (CAS No. 151157-56-1)
1-2-(methylsulfanyl)phenylcyclobutane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 151157-56-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a methylsulfanyl substituent on a phenyl ring coupled with a cyclobutane moiety, has garnered attention due to its structural uniqueness and potential biological activities. The carboxylic acid functionality at the 1-position of the cyclobutane ring further enhances its utility as a synthetic intermediate or a lead compound in drug discovery programs.
The structural framework of 1-2-(methylsulfanyl)phenylcyclobutane-1-carboxylic acid combines aromatic and saturated cyclic features, which are commonly exploited in medicinal chemistry for their ability to modulate biological targets. The presence of the methylsulfanyl group (–SCH₃) introduces a polar character to the molecule, influencing its solubility, interactions with biological targets, and overall pharmacokinetic properties. This feature is particularly relevant in the design of molecules targeting receptors or enzymes that exhibit specific solubility or charge requirements.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the methylsulfanyl group in 1-2-(methylsulfanyl)phenylcyclobutane-1-carboxylic acid can engage in hydrogen bonding or hydrophobic interactions with key residues in protein targets, thereby modulating enzyme activity or receptor binding affinity. These insights have been instrumental in optimizing analogues for improved potency and selectivity.
In the context of drug discovery, 1-2-(methylsulfanyl)phenylcyclobutane-1-carboxylic acid serves as a versatile scaffold for generating libraries of compounds for high-throughput screening (HTS). Its structural features allow for modifications at multiple positions, enabling the exploration of diverse chemical space. For instance, replacing the carboxylic acid group with other functional moieties or introducing additional substituents on the phenyl ring can yield derivatives with tailored biological profiles.
One notable application of this compound is in the development of inhibitors for enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The cyclobutane ring, known for its rigid conformational constraints, can stabilize enzyme-substrate interactions by preorganizing key pharmacophoric elements into an optimal orientation. This rigidity is particularly advantageous when targeting enzymes with narrow active site pockets, where precise spatial arrangement is critical for efficacy.
The methylsulfanyl group also contributes to the metabolic stability of 1-2-(methylsulfanyl)phenylcyclobutane-1-carboxylic acid, a crucial factor in drug design. By occupying space that might otherwise be susceptible to oxidative degradation or enzymatic hydrolysis, this moiety can enhance the compound's half-life in vivo. Additionally, its interaction with cytochrome P450 enzymes has been studied to assess potential metabolic pathways and identify liabilities that may affect drug disposition.
Recent publications highlight the synthesis and characterization of derivatives inspired by 1-2-(methylsulfanyl)phenylcyclobutane-1-carboxylic acid. For example, researchers have explored analogues where the phenyl ring is replaced with heterocyclic structures such as thiophene or pyridine, aiming to expand the range of biological activities. These studies underscore the compound's potential as a building block for novel therapeutics targeting neurological disorders, where precise modulation of receptor activity is essential.
The synthesis of 1-2-(methylsulfanyl)phenylcyclobutane-1-carboxylic acid itself presents interesting challenges due to its complex architecture. Traditional synthetic routes involve multi-step sequences that require careful control over reaction conditions to ensure regioselectivity and yield optimization. Advances in catalytic methods have recently enabled more efficient pathways, reducing reliance on hazardous reagents and improving scalability for industrial applications.
In conclusion, 1-2-(methylsulfanyl)phenylcyclobutane-1-carboxylic acid (CAS No. 151157-56-1) represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological relevance. Its combination of aromatic and cyclic moieties, coupled with functional groups like the carboxylic acid and methylsulfanyl substituent, makes it an attractive scaffold for drug discovery efforts. As computational tools continue to refine our understanding of molecular interactions, compounds like this are poised to play a pivotal role in developing next-generation therapeutics.
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